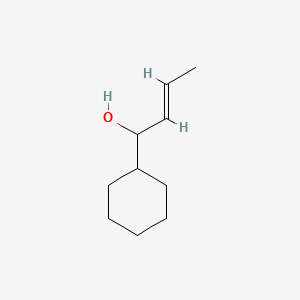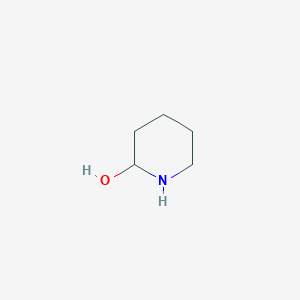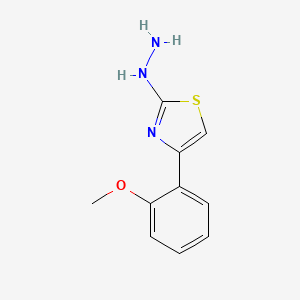
N'-aminopyridine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-aminopyridine-4-carboximidamide is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the pyridine ring and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminopyridine-4-carboximidamide can be achieved through several methods. One common approach involves the reaction of pyridinecarboximidamide with an appropriate amine under controlled conditions. For example, the reaction of pyridinecarboximidamide with sodium amide in N,N-dimethylaniline at elevated temperatures can yield the desired product . Another method involves the use of pyridineamidoxime, which undergoes a series of reactions to form N’-aminopyridine-4-carboximidamide .
Industrial Production Methods
Industrial production of N’-aminopyridine-4-carboximidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-aminopyridine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N’-aminopyridine-4-carboximidamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-aminopyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a potassium channel blocker, affecting the flow of ions across cell membranes. This action can influence various physiological processes, such as nerve signal transmission and muscle contraction . The compound’s ability to modulate these pathways makes it a valuable tool in both research and therapeutic applications .
Comparación Con Compuestos Similares
N’-aminopyridine-4-carboximidamide can be compared with other similar compounds, such as:
4-Aminopyridine: Known for its use in treating neurological disorders, it shares similar structural features but differs in its specific functional groups and applications.
N’-hydroxy-N-alkylpyridinecarboximidamide: This compound has an additional hydroxy group, which can influence its reactivity and biological activity.
2,4-Diaminopyridine: Another related compound with two amino groups, it is used for different therapeutic purposes and has distinct chemical properties.
Propiedades
IUPAC Name |
N'-aminopyridine-4-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBOKVZNCISDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409025 |
Source


|
| Record name | N'-aminopyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89830-71-7 |
Source


|
| Record name | N'-aminopyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
![N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B1352360.png)




